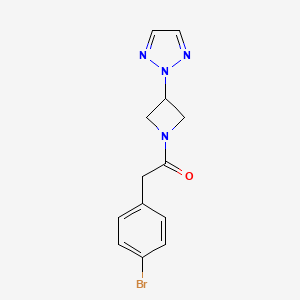

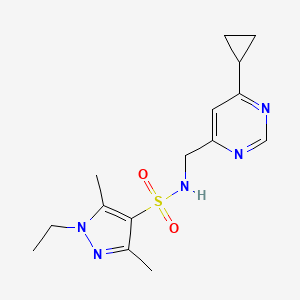

![molecular formula C24H28N2O5S2 B2813044 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 686743-79-3](/img/structure/B2813044.png)

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule. It contains an indole moiety, which is a prevalent structure in many natural products and drugs . The indole ring system is of special interest in organic synthetic chemistry due to its presence in a number of natural products and alkaloids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel compounds were synthesized from the reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives . The reactions proceeded in acetone as a solvent under reflux for 5 hours in good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, infrared, elemental analyses, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A variety of novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized, showing significant antibacterial and antifungal activities against various pathogenic strains, indicating potential applications in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010). This suggests the potential for ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and similar compounds to be explored for their antimicrobial properties.

Antitumor Evaluation

Novel diarylsulfonylurea derivatives, including structures related to this compound, were synthesized and exhibited broad-spectrum antitumor activities with moderate selectivity towards colon cancer cell lines. This indicates the compound's potential application in cancer research and treatment development (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Heterocyclic Chemistry Applications

The compound's structural framework is conducive to heterocyclic chemistry applications, enabling the synthesis of complex molecules with potential pharmacological activities. For instance, the oxidative conditions led to the formation of spiro[4H-3,1-benzoxazine-4,1'-cyclopentanes] and other derivatives, showcasing the versatility of similar compounds in synthesizing novel heterocyclic structures (Gataullin, Nasyrov, Shitikova, Spirikhin, & Abdrakhmanov, 2001).

Fluorescent Disperse Dyes

Derivatives of ethyl 2-acetamido compounds have been applied as fluorescent disperse dyes on polyester fibers, indicating potential applications in material sciences for the development of new dyes with specific fluorescence properties (Sabnis, Kazemi, & Rangnekar, 1992).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse pharmacological properties of indole derivatives, it would be of great interest to synthesize hybrid molecules that combine these properties .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-(1-ethylindol-3-yl)sulfonylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S2/c1-3-26-14-20(16-10-8-9-12-18(16)26)33(29,30)15-21(27)25-23-22(24(28)31-4-2)17-11-6-5-7-13-19(17)32-23/h8-10,12,14H,3-7,11,13,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOIGOWHIACYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812961.png)

![1-ethyl-3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2812963.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)

![N-(2,5-dimethylphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2812965.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2812983.png)